molecular formula C28H27Cl2N3O5 B12482444 Methyl 3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Methyl 3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Cat. No.: B12482444
M. Wt: 556.4 g/mol
InChI Key: DOWKEPPPWYASPM-UHFFFAOYSA-N
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Description

Methyl 4-(4-benzoylpiperazin-1-yl)-3-[2-(2,4-dichlorophenoxy)propanamido]benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoylpiperazine moiety and a dichlorophenoxypropanamido group attached to a benzoate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(4-benzoylpiperazin-1-yl)-3-[2-(2,4-dichlorophenoxy)propanamido]benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the benzoylpiperazine moiety: This can be achieved by reacting piperazine with benzoyl chloride under basic conditions.

    Attachment of the dichlorophenoxypropanamido group: This involves the reaction of 2,4-dichlorophenol with an appropriate amide precursor, followed by coupling with the benzoylpiperazine intermediate.

    Esterification: The final step involves esterification of the resulting compound with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-benzoylpiperazin-1-yl)-3-[2-(2,4-dichlorophenoxy)propanamido]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4-(4-benzoylpiperazin-1-yl)-3-[2-(2,4-dichlorophenoxy)propanamido]benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-(4-benzoylpiperazin-1-yl)-3-[2-(2,4-dichlorophenoxy)propanamido]benzoate involves its interaction with specific molecular targets. The benzoylpiperazine moiety is known to interact with certain receptors, modulating their activity. The dichlorophenoxypropanamido group may enhance the compound’s binding affinity and specificity, leading to more pronounced biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate
  • Methyl 4-(4-methylpiperazin-1-yl)benzoate

Uniqueness

Methyl 4-(4-benzoylpiperazin-1-yl)-3-[2-(2,4-dichlorophenoxy)propanamido]benzoate is unique due to its combination of a benzoylpiperazine moiety and a dichlorophenoxypropanamido group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C28H27Cl2N3O5

Molecular Weight

556.4 g/mol

IUPAC Name

methyl 4-(4-benzoylpiperazin-1-yl)-3-[2-(2,4-dichlorophenoxy)propanoylamino]benzoate

InChI

InChI=1S/C28H27Cl2N3O5/c1-18(38-25-11-9-21(29)17-22(25)30)26(34)31-23-16-20(28(36)37-2)8-10-24(23)32-12-14-33(15-13-32)27(35)19-6-4-3-5-7-19/h3-11,16-18H,12-15H2,1-2H3,(H,31,34)

InChI Key

DOWKEPPPWYASPM-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=C(C=CC(=C1)C(=O)OC)N2CCN(CC2)C(=O)C3=CC=CC=C3)OC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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